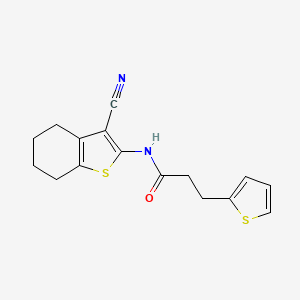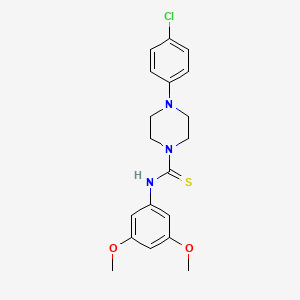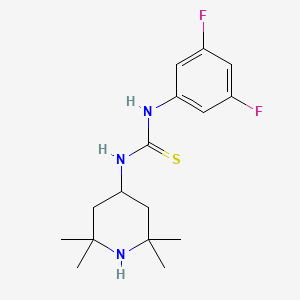
N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide
概要
説明
N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chlorophenyl group, an ethoxy group, and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline, 4-ethoxy-3-methylbenzenesulfonyl chloride, and a suitable base such as triethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: The 2-chloroaniline is added dropwise to a solution of 4-ethoxy-3-methylbenzenesulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby improving yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for sulfonamides.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines and alcohols.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antibacterial Agents: Explored for its potential as an antibacterial agent due to its sulfonamide moiety.
Anti-inflammatory Agents: Investigated for its anti-inflammatory properties in various biological assays.
Industry:
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, cell death.
類似化合物との比較
- N-(2-chlorophenyl)-4-methoxybenzenesulfonamide
- N-(2-chlorophenyl)-4-ethoxybenzenesulfonamide
- N-(2-chlorophenyl)-3-methylbenzenesulfonamide
Comparison:
- N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.
- The presence of the ethoxy group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes.
- The methyl group can affect the electronic properties of the benzene ring, altering the compound’s reactivity in substitution reactions.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-15-9-8-12(10-11(15)2)21(18,19)17-14-7-5-4-6-13(14)16/h4-10,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEKFADMKDIYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide](/img/structure/B4387946.png)
![N-({1-[(3-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE](/img/structure/B4387952.png)
![N-cyclohexyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4387954.png)
![3-(2-Propan-2-yloxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4387957.png)
![6-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]chromen-2-one](/img/structure/B4387976.png)
![4-bromo-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4387994.png)

![N~1~-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE](/img/structure/B4388010.png)

![2-methyl-N-[2-(morpholine-4-carbonyl)phenyl]pentanamide](/img/structure/B4388025.png)
![N-(3,5-difluorophenyl)-2-(1,3-dioxobenzo[c]azolidin-2-yl)acetamide](/img/structure/B4388031.png)
![2-(4-{[(3-chloro-4-methylphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4388039.png)
![3-chloro-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4388040.png)
